Enantiopure 15(S)-HEDE vs. Racemic (±)-15-HEDE: 5-LO Inhibitory Potency in RBL-1 Cells
In the foundational structure-activity study by Haviv et al., 15(S)-HEDE inhibited 5-lipoxygenase in RBL-1 (rat basophilic leukemia) cell homogenates with an IC50 of 26 µM, whereas the racemic mixture (±)-15-HEDE, which contains equimolar 15(R)-HEDE and 15(S)-HEDE, exhibited an IC50 of 35 µM in the same assay system [1]. The 1.35-fold lower potency of the racemate is consistent with the observation that 15(R)-HEDE, when isolated via chromatographic resolution of the racemate, has no independently reported biological activity against 5-LO [2]. This demonstrates that the S-configuration at C15 is a critical determinant of 5-LO inhibitory activity within this chemotype.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 µM (15(S)-HEDE, enantiopure) |
| Comparator Or Baseline | (±)-15-HEDE (racemic mixture, CAS 77159-57-0): IC50 = 35 µM |
| Quantified Difference | 15(S)-HEDE is 1.35-fold more potent than the racemate; ∆IC50 = 9 µM |
| Conditions | RBL-1 (rat basophilic leukemia) cell homogenate 5-LO assay; Haviv et al., J Med Chem 1987 |
Why This Matters
Procurement of enantiopure 15(S)-HEDE rather than the racemate avoids dilution of active species by the inactive R-enantiomer, ensuring reproducible dose-response relationships and reducing the mass of compound required to achieve a target inhibitory concentration by approximately 26%.
- [1] Haviv F, Ratajczyk JD, DeNet RW, Martin YC, Dyer RD, Carter GW. Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues. J Med Chem. 1987 Feb;30(2):254-263. View Source
- [2] LIPID MAPS Structure Database (LMSD). 15(R)-HEDE entry. 'Isolated by the chromatographic resolution of (±)15-HEDE. There are no reports of biological activity associated with 15(R)-HEDE in the literature.' Information provided by Cayman Chemical. View Source
